molecular formula C15H13F3N4O B2963449 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1797718-85-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2963449
CAS No.: 1797718-85-4
M. Wt: 322.291
InChI Key: OSDRWOSCOGTWOV-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole ring and a trifluoromethyl benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors, such as 1H-imidazo[1,2-b]pyrazole derivatives, under specific reaction conditions, including the use of strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the imidazo[1,2-b]pyrazole ring system makes it a versatile substrate for chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The reactions involving this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its use in drug discovery and development.

Medicine: In the medical field, this compound has been studied for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and cancer.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The trifluoromethyl group enhances the compound's stability and bioactivity, making it an effective agent in various applications.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but may have different substituents, leading to variations in their properties and applications.

  • Trifluoromethyl benzamides: These compounds contain the trifluoromethyl group attached to a benzamide moiety, but lack the imidazo[1,2-b]pyrazole ring.

Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its combination of the imidazo[1,2-b]pyrazole ring and the trifluoromethyl group, which provides a unique set of chemical and biological properties. This combination enhances its stability, bioactivity, and versatility, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O/c16-15(17,18)12-4-2-1-3-11(12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRWOSCOGTWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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